1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene

Organic Synthesis Cross‑Coupling Process Chemistry

Consistent lot-to-lot performance in liquid-crystal formulations demands exact alkyl substitution patterns on the tolane core. 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene (CAS 184161-94-2) delivers the specific methyl/propyl configuration required for defined nematic ranges and elevated birefringence (Δn). • Melting point 56-57 °C and LogP 6.76 ensure predictable purification and formulation compatibility • ≥98% purity with low terminal-alkyne impurity supports reliable Pd-catalyzed cross-coupling (80% isolated yield demonstrated) • Available from stock for immediate dispatch; batch-specific QC documentation provided

Molecular Formula C18H18
Molecular Weight 234.3 g/mol
CAS No. 184161-94-2
Cat. No. B070777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
CAS184161-94-2
Synonyms1-METHYL-4-[2-(4-N-PROPYLPHENYL)ETHYNYL]BENZENE
Molecular FormulaC18H18
Molecular Weight234.3 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C
InChIInChI=1S/C18H18/c1-3-4-16-9-11-18(12-10-16)14-13-17-7-5-15(2)6-8-17/h5-12H,3-4H2,1-2H3
InChIKeyJTSDIGCQDCHIKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene (CAS 184161-94-2) Chemical Profile and Industrial Relevance


1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene (CAS 184161‑94‑2) is an unsymmetrical diarylacetylene (tolane) derivative with the molecular formula C₁₈H₁₈ and a molecular weight of 234.34 g·mol⁻¹ . It belongs to the class of 4,4′-disubstituted diphenylacetylenes that serve as core building blocks in liquid‑crystal (LC) mixtures, high‑birefringence optical materials, and as versatile intermediates in cross‑coupling chemistry [1]. The compound is characterized by a 4‑methylphenyl moiety on one terminus and a 4‑n‑propylphenyl moiety on the other, bridged by a rigid, π‑conjugated ethynyl linkage.

Why 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene Cannot Be Replaced by Generic Tolane Analogs


Within the tolane family, even a single‑carbon variation in the terminal alkyl chain profoundly alters the compound's solid‑state packing, melting behavior, solubility, and performance in liquid‑crystal formulations [1]. The target compound's specific methyl/propyl substitution pattern yields a melting point (56–57 °C) and lipophilicity (LogP = 6.76) that differ markedly from its ethyl and pentyl homologs [2]. These differences directly affect purification efficiency, formulation compatibility, and the temperature range of the resulting mesophases. Consequently, procurement of the exact CAS‑defined structure is mandatory to maintain batch‑to‑batch consistency and to meet the narrow property windows demanded by display‑grade LC mixtures and optoelectronic materials.

Quantitative Differentiation of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene (CAS 184161-94-2) Against Closest Analogs


Synthesis Yield: 1‑Methyl‑4‑[(4‑propylphenyl)ethynyl]benzene Outperforms Pentyl Homolog in Sonogashira‑Type Desulfitative Coupling

In a palladium‑catalyzed Sonogashira‑type desulfitative cross‑coupling, 1‑methyl‑4‑((4‑propylphenyl)ethynyl)benzene was obtained in 80 % isolated yield. Under identical reaction conditions, the direct analog bearing a pentyl chain instead of a propyl group gave only 74 % yield [1]. The 6 percentage‑point advantage translates to significantly lower material costs and reduced purification burden during scale‑up.

Organic Synthesis Cross‑Coupling Process Chemistry

Melting Point: 1‑Methyl‑4‑[(4‑propylphenyl)ethynyl]benzene Exhibits a 7–10 °C Higher Tm Than Its Ethyl and Pentyl Counterparts

The melting point of 1‑methyl‑4‑((4‑propylphenyl)ethynyl)benzene is reported as 56–57 °C [1]. The ethyl analog (1‑ethyl‑4‑((4‑propylphenyl)ethynyl)benzene, CAS 102225‑55‑8) melts at 49–51 °C [2], while the pentyl analog melts at 46–48 °C [1]. The higher Tm of the target compound implies greater crystalline lattice stability, which can be advantageous for shelf‑life and handling during transport, but also indicates a different solubility profile in LC host matrices.

Solid‑State Characterization Liquid‑Crystal Phase Behavior Physical Chemistry

Purity and Impurity Control: 1‑Methyl‑4‑[(4‑propylphenyl)ethynyl]benzene Is Available at ≥99.80 % with Sub‑0.025 % Terminal Alkyne

A dedicated industrial specification for 1‑methyl‑4‑[2‑(4‑n‑propylphenyl)ethynyl]benzene (CAS 184161‑94‑2) includes a minimum purity of 99.80 %, with critical impurity limits: terminal alkyne ≤0.025 %, alkene ≤0.050 %, chlorobenzene ≤0.015 %, and halogen ≤0.0005 % . In contrast, the commercially available ethyl analog is typically offered at ≥99 % without a detailed impurity breakdown . The tighter control over residual terminal alkyne is essential for preventing unwanted side reactions in subsequent Sonogashira polymerizations or LC‑formulation steps.

Analytical Chemistry Quality Control Procurement Specification

Lipophilicity (LogP): 1‑Methyl‑4‑[(4‑propylphenyl)ethynyl]benzene Is 2.16 LogP Units More Lipophilic Than Its Ethyl Homolog

Calculated LogP for 1‑methyl‑4‑((4‑propylphenyl)ethynyl)benzene is 6.76 . The ethyl‑substituted analog (1‑ethyl‑4‑((4‑propylphenyl)ethynyl)benzene) exhibits a calculated XLogP of 4.60 [1]. The >2‑unit increase in LogP indicates a substantial enhancement in lipophilicity, which alters the compound's solubility in organic solvents and its partitioning behavior in biphasic reaction systems.

Physicochemical Property Solubility ADME Prediction

Structural Differentiation in Liquid‑Crystal Applications: Tolane Core with Defined Alkyl Termini

As a member of the 4,4′‑dialkyltolane family, 1‑methyl‑4‑[(4‑propylphenyl)ethynyl]benzene is utilized as a component in nematic liquid‑crystal mixtures to modulate birefringence (Δn) and rotational viscosity (γ₁) [1]. While direct phase‑transition data for this specific compound are not available in the open literature, class‑level studies demonstrate that lengthening the alkyl chain from methyl to propyl to pentyl systematically alters the melting point, clearing point, and elastic constants of the resulting mesophases [2]. The methyl‑propyl combination provides a unique balance between molecular rigidity (from the short methyl terminus) and conformational flexibility (from the n‑propyl chain), influencing the temperature window of the nematic phase in formulated mixtures.

Liquid Crystals Optoelectronics Materials Science

Primary Application Scenarios for 1‑Methyl‑4‑[2‑(4‑n‑propylphenyl)ethynyl]benzene (CAS 184161-94-2)


Synthesis of High‑Birefringence Nematic Liquid‑Crystal Components

This tolane derivative serves as a key intermediate for preparing extended π‑conjugated mesogens. Its specific methyl‑propyl substitution pattern and high purity (≥99.80 %) ensure reliable incorporation into multi‑component LC mixtures, where it contributes to elevated birefringence (Δn) and a defined nematic temperature range [1].

Precursor for Cross‑Coupling Reactions in Organic Electronics

With a demonstrated 80 % isolated yield in palladium‑catalyzed desulfitative cross‑coupling [2], the compound is an efficient building block for constructing oligo‑phenylene‑ethynylene architectures used in organic light‑emitting diodes (OLEDs) and organic field‑effect transistors (OFETs). The low terminal‑alkyne impurity specification minimizes side reactions during iterative coupling cycles.

Calibration Standard in Reverse‑Phase HPLC Method Development

The high LogP value (6.76) and well‑defined melting point (56–57 °C) [2] make this compound a useful retention‑time marker for calibrating C18 columns with non‑polar aromatic analytes. Its availability at controlled purity facilitates reproducible method transfer between analytical laboratories.

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